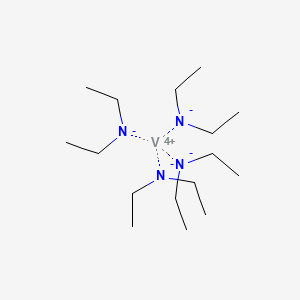

Tetra(diethylamino)vanadium

Overview

Description

It is a dark green to dark brown oily liquid that is sensitive to air and moisture . This compound is primarily used in research and development due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Tetra(diethylamino)vanadium (TDEV) is a complex compound that interacts with various biological targets. The primary targets of TDEV are believed to be protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, particularly those related to insulin signaling .

Mode of Action

TDEV interacts with its targets by inhibiting their activity. Specifically, it blocks the action of PTPs . This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling . This mechanism is still being investigated, but it is known that TDEV blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors .

Biochemical Pathways

The inhibition of PTPs by TDEV affects several biochemical pathways. Most notably, it enhances the insulin signaling pathway, leading to improved glucose uptake by cells . Additionally, TDEV has been observed to influence processes related to mitogenic cell responses, including apoptosis, proliferation, and neoplastic transformation .

Pharmacokinetics

It is known that the compound is highly volatile and can be used at room temperature for deposition

Result of Action

The primary result of TDEV’s action is its insulin-mimetic activity. It has the ability to normalize changes observed in both clinical and experimental diabetes, such as hyperglycemia, hyperlipidemia, and lowered cell sensitivity to insulin . This is achieved through the regulation of carbohydrate and lipid metabolism and the removal of secondary symptoms of diabetes .

Action Environment

The action, efficacy, and stability of TDEV can be influenced by various environmental factors. For instance, the pH of the environment can affect the speciation of vanadium compounds . In general, aqueous formulations of TDEV were found to be stable up to 42 days at 5 °C and ambient temperature , demonstrating its utility in various environments.

Biochemical Analysis

Biochemical Properties

Tetra(diethylamino)vanadium may interact with various enzymes, proteins, and other biomolecules. For instance, vanadium compounds have been found to modulate the activity of certain phosphatases and kinases

Cellular Effects

Vanadium compounds, including this compound, can have significant effects on cellular processes. For example, they have been found to influence cell function by modulating cell signaling pathways and affecting gene expression

Molecular Mechanism

It is known that vanadium compounds can bind to biomolecules and influence enzyme activity

Dosage Effects in Animal Models

Some studies have suggested that vanadium compounds may have potential therapeutic effects in conditions such as diabetes

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, vanadium compounds have been found to influence the metabolism of glucose and lipids

Transport and Distribution

Vanadium compounds are known to interact with various transport proteins in blood plasma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra(diethylamino)vanadium typically involves the reaction of vanadium tetrachloride with diethylamine in an inert atmosphere. The process can be summarized as follows:

Reactants: Vanadium tetrachloride (VCl4) and diethylamine (HN(CH2CH3)2).

Solvent: Anhydrous ether or an inert solvent like toluene.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -30°C to 0°C.

Procedure: Vanadium tetrachloride is added dropwise to a solution of diethylamine in the solvent. The mixture is stirred for several hours, followed by refluxing at room temperature.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with additional safety and purity controls. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetra(diethylamino)vanadium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, although this is less common.

Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligand exchange reactions can be carried out using various amines or phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium oxides, while substitution reactions can produce a variety of vanadium complexes with different ligands .

Scientific Research Applications

Tetra(diethylamino)vanadium has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of vanadium-based catalysts and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Tetra(dimethylamino)vanadium: Similar in structure but with dimethylamino ligands instead of diethylamino.

Vanadyl sulfate: A common vanadium compound used in biological studies.

Sodium metavanadate: Another vanadium compound with different oxidation states and applications.

Uniqueness

Tetra(diethylamino)vanadium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other vanadium compounds. Its ability to form stable complexes and undergo various chemical transformations makes it valuable for research and industrial applications .

Properties

IUPAC Name |

diethylazanide;vanadium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)